molecular formula C14H10Cl2O2 B1175280 4-(4-CHLOROPHENOXY)-2 CHLORO PHENYL ETHANONE CAS No. 13221-80-2

4-(4-CHLOROPHENOXY)-2 CHLORO PHENYL ETHANONE

Cat. No.: B1175280
CAS No.: 13221-80-2
M. Wt: 281.1 g/mol
InChI Key: UASGQUAGMKEZDJ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)-2-chlorophenyl ethanone is an organic compound with the molecular formula C14H10Cl2O2 It is a chlorinated derivative of phenyl ethanone, characterized by the presence of both chlorophenoxy and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)-2-chlorophenyl ethanone typically involves the reaction of 4-chlorophenol with 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbonyl carbon of the benzoyl chloride, resulting in the formation of the desired product.

Reaction Conditions:

    Temperature: Room temperature to 60°C

    Solvent: Dichloromethane or toluene

    Catalyst: Base (e.g., pyridine, triethylamine)

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of 4-(4-Chlorophenoxy)-2-chlorophenyl ethanone can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, higher yields, and reduced reaction times. The use of automated systems ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)-2-chlorophenyl ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl and chlorophenoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino derivatives, thioethers

Scientific Research Applications

4-(4-Chlorophenoxy)-2-chlorophenyl ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)-2-chlorophenyl ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenoxyacetic acid: A related compound with similar structural features but different functional groups.

    4-(4-Chlorophenoxy)benzylamine: Another compound with a similar chlorophenoxy group but different overall structure.

    3-(4-Chlorophenyl)propionic acid: Shares the chlorophenyl group but has a different carbon backbone.

Uniqueness

4-(4-Chlorophenoxy)-2-chlorophenyl ethanone is unique due to the presence of both chlorophenoxy and chlorophenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

CAS No.

13221-80-2

Molecular Formula

C14H10Cl2O2

Molecular Weight

281.1 g/mol

IUPAC Name

2-chloro-1-[4-(4-chlorophenoxy)phenyl]ethanone

InChI

InChI=1S/C14H10Cl2O2/c15-9-14(17)10-1-5-12(6-2-10)18-13-7-3-11(16)4-8-13/h1-8H,9H2

InChI Key

UASGQUAGMKEZDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CCl)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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